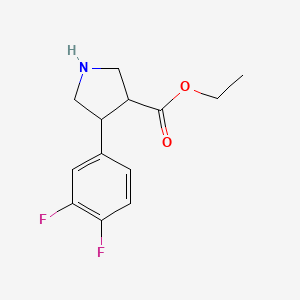

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHPXUKZVWZBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Synthetic Routes

Multi-Step Cyclization and Substitution

A common approach involves constructing the pyrrolidine ring through cyclization reactions, followed by aryl substitution. Key steps include:

- Pyrrolidine Formation : Glycine ethyl ester undergoes cyclization with ethyl acrylate under basic conditions (e.g., lithium tert-butoxide) to form a bicyclic intermediate.

- Aryl Introduction : Grignard reagents (e.g., 2,5-difluorobromobenzene) react with the intermediate to introduce the difluorophenyl group.

- Esterification : The carboxylic acid is converted to the ethyl ester via acid-catalyzed esterification or transesterification.

Table 1: Representative Synthesis Steps and Conditions

Chiral Reduction and Deprotection

For enantiomerically pure compounds, catalytic hydrogenation with chiral ligands is employed:

- Enantioselective Reduction : 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is reduced using chiral acids (e.g., D-mandelic acid) and ammonia borane to achieve high enantiomeric excess (ee > 99%).

- Deprotection : Acidic hydrolysis removes protecting groups (e.g., tert-butyl carbamate), yielding the free amine.

Table 2: Chiral Synthesis Parameters

| Parameter | Conditions | Outcome |

|---|---|---|

| Reducing Agent | (S)-BINAP-Ru catalyst, NH₃BH₃ | R-configuration, ee > 99% |

| Deprotection | HCl, dioxane, 80°C | Boc group removal |

Critical Reaction Mechanisms

Grignard-Mediated Aryl Coupling

The reaction of tert-butyl pyrrolidone formate with 2,5-difluorobromobenzene Grignard reagent proceeds via nucleophilic aromatic substitution:

Comparative Analysis of Synthetic Methods

Patent-Based Approaches

Method A (CN110981779B):

Method B (CN111072543B):

Challenges and Mitigation Strategies

Stereochemical Control

Industrial Production Considerations

Cost-Effective Reagents

Análisis De Reacciones Químicas

El 4-(3,4-Difluorofenil)pirrolidina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) para convertir el grupo éster en un alcohol.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los átomos de flúor pueden ser reemplazados por otros nucleófilos como aminas o tioles.

Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.

Aplicaciones Científicas De Investigación

El 4-(3,4-Difluorofenil)pirrolidina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo sus interacciones con enzimas y receptores.

Medicina: Se está investigando su potencial como intermedio farmacéutico o ingrediente activo en el desarrollo de fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de agroquímicos y otros productos industriales.

Mecanismo De Acción

El mecanismo de acción del 4-(3,4-Difluorofenil)pirrolidina-3-carboxilato de etilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. La presencia del grupo 3,4-difluorofenil aumenta su afinidad de unión y selectividad hacia ciertos objetivos, lo que lo convierte en un compuesto valioso en la química medicinal.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Core Heterocycle : The pyrrolidine core in the main compound offers conformational rigidity, whereas pyrrole (compound 201, ) and tetrahydropyrimidine derivatives (compounds 17–20, ) exhibit distinct electronic properties due to aromaticity or partial saturation.

- Substituent Effects :

Key Observations :

Actividad Biológica

Ethyl 4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its distinctive biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethyl ester at the carboxylic acid position. The molecular formula is with a molecular weight of approximately 270.26 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme functions and interact with various receptors. Research indicates that the compound may act as an inhibitor or modulator of specific enzymes involved in critical biological pathways. For instance, it has been shown to influence nuclear hormone receptors, thereby affecting gene transcription processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase pathways, thereby inhibiting cancer cell proliferation.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound exhibited a notable ability to reduce lipid peroxidation in various assays, indicating its potential role in protecting cells from oxidative stress .

Comparative Studies

To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate | Different fluorine substitution | |

| Ethyl pyrrolidine-3-carboxylic acid | Lacks fluorine substitutions |

The differences in substitution patterns can significantly affect the biological activity and pharmacokinetic properties of these compounds.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In Vitro Anticancer Study : A study demonstrated that the compound inhibited cell proliferation in HepG2 and MCF-7 cell lines more effectively than established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research indicated that the compound's interaction with nuclear hormone receptors could lead to altered gene expression profiles associated with cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.